molecular formula C16H27NO2 B14617053 N-(2,2-Diethoxyethyl)-2,6-diethylaniline CAS No. 60710-55-6

N-(2,2-Diethoxyethyl)-2,6-diethylaniline

Cat. No.: B14617053
CAS No.: 60710-55-6
M. Wt: 265.39 g/mol
InChI Key: CYILTSZOGFCYAI-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-2,6-diethylaniline: is an organic compound with a complex structure that includes both aniline and diethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Diethoxyethyl)-2,6-diethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2,2-Diethoxyethyl)-2,6-diethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-2,6-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its diethoxyethyl group may enhance its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

  • N-(2,2-Diethoxyethyl)-7H-purin-6-amine
  • N,N-Bis(2,2-diethoxyethyl)methylamine

Comparison: N-(2,2-Diethoxyethyl)-2,6-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

60710-55-6

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2,6-diethylaniline

InChI

InChI=1S/C16H27NO2/c1-5-13-10-9-11-14(6-2)16(13)17-12-15(18-7-3)19-8-4/h9-11,15,17H,5-8,12H2,1-4H3

InChI Key

CYILTSZOGFCYAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NCC(OCC)OCC

Origin of Product

United States

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